molecular formula C10H14O B1587057 1-(4-Methylphenyl)-1-propanol CAS No. 25574-04-3

1-(4-Methylphenyl)-1-propanol

Cat. No.: B1587057
CAS No.: 25574-04-3
M. Wt: 150.22 g/mol
InChI Key: ZBDUWPZEVMGAMD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-propanol, also known as p-tolylpropanol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a phenyl group substituted at the para position of the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

The role of 1-(4-Methylphenyl)-1-propanol in biochemical reactions is not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s molecular structure, particularly the presence of the methylphenyl and propanol groups .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methylphenyl)-1-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to 1-(4-methylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can convert it to 1-(4-methylphenyl)-1-propane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(4-methylphenyl)-1-propyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 1-(4-Methylphenyl)-1-propanone.

    Reduction: 1-(4-Methylphenyl)-1-propane.

    Substitution: 1-(4-Methylphenyl)-1-propyl chloride.

Scientific Research Applications

1-(4-Methylphenyl)-1-propanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

    1-Phenyl-1-propanol: Similar structure but lacks the methyl group on the benzene ring.

    1-(4-Methylphenyl)-1-butanol: Similar structure with an additional carbon in the alkyl chain.

    1-(4-Methylphenyl)-2-propanol: Similar structure with the hydroxyl group on the second carbon of the propyl chain.

Uniqueness: 1-(4-Methylphenyl)-1-propanol is unique due to the presence of the methyl group at the para position of the benzene ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

1-(4-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDUWPZEVMGAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383165
Record name 1-(4-Methylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25574-04-3
Record name 1-(4-Methylphenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methylphenyl)-1-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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